BenchChemオンラインストアへようこそ!

3-(2-(2-Pyridyl)ethyl)indole

Anticancer resistance reversal P-glycoprotein inhibition Indole derivatization

3-(2-(2-Pyridyl)ethyl)indole (CAS 16571-51-0) is a heterocyclic compound with molecular formula C₁₅H₁₄N₂ and molecular weight 222.29 g/mol. It consists of an indole core substituted at the 3-position with a 2-(2-pyridyl)ethyl side chain, placing it within the broader class of pyridyl-substituted indole derivatives.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
CAS No. 16571-51-0
Cat. No. B3245088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(2-Pyridyl)ethyl)indole
CAS16571-51-0
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCC3=CC=CC=N3
InChIInChI=1S/C15H14N2/c1-2-7-15-14(6-1)12(11-17-15)8-9-13-5-3-4-10-16-13/h1-7,10-11,17H,8-9H2
InChIKeyQZDNFPFFBXHYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-(2-Pyridyl)ethyl)indole (CAS 16571-51-0): Technical Specifications and Procurement-Relevant Identity


3-(2-(2-Pyridyl)ethyl)indole (CAS 16571-51-0) is a heterocyclic compound with molecular formula C₁₅H₁₄N₂ and molecular weight 222.29 g/mol . It consists of an indole core substituted at the 3-position with a 2-(2-pyridyl)ethyl side chain, placing it within the broader class of pyridyl-substituted indole derivatives . Physicochemical characterization reports a melting point of 118-120 °C, a predicted boiling point of 385.9 ± 22.0 °C, and a predicted density of 1.178 ± 0.06 g/cm³ . The compound is listed in authoritative chemical databases including ChEBI (CHEBI:183736) and PubChem (CID 707194), with a validated ChemSpider ID of 616618 [1]. Commercial availability from major suppliers includes Sigma-Aldrich (AldrichCPR) and AKSci, with standard purity specifications ranging from 95% to 98% .

Why 3-(2-(2-Pyridyl)ethyl)indole Cannot Be Interchanged with Generic Indole or Tryptamine Analogs


Substituting 3-(2-(2-pyridyl)ethyl)indole (CAS 16571-51-0) with structurally related analogs—such as unsubstituted indole, simple tryptamine, 3-(2-aminoethyl)indole, or even the closely related 3-(2-(pyridyl)ethenyl)indole series—carries high risk of experimental invalidation. The compound's specific C3 substitution pattern with a saturated ethyl linker terminating in a 2-pyridyl moiety confers a distinct three-dimensional conformational profile, basicity distribution, and hydrogen-bonding network that differs materially from both the unsaturated ethenyl analogs and the tetrahydropyridyl-constrained congeners [1][2]. In documented SAR investigations, the saturated ethyl linker in the target compound provides a flexible spacer geometry that is chemically and pharmacologically distinct from the rigid, planar ethenyl bridge found in TDO inhibitor leads (e.g., compound 58, Ki = 5.5 μM) [3]. Furthermore, conformationally constrained 3-(tetrahydropyridyl)indoles exhibit markedly different potency and selectivity profiles across 5-HT receptor subtypes compared to flexible-chain tryptamines [1]. Procurement of a generic “indole derivative” or “pyridyl-indole” without precise verification of the 3-(2-(2-pyridyl)ethyl) substitution pattern will not reproduce the synthetic intermediate utility documented in the patent literature—specifically, the compound serves as the essential starting material for preparing 1-phenylsulfonyl-3-[2-(2-pyridyl)ethyl]indole via reaction with phenylsulfonyl chloride, a transformation that fails with unsubstituted indole or incorrectly positioned pyridyl isomers [4].

3-(2-(2-Pyridyl)ethyl)indole: Quantified Differentiation Evidence for Scientific Procurement


Synthetic Intermediate for P-Glycoprotein Inhibitor: Documented Utility in JP3223193B2

Japanese Patent JP3223193B2 explicitly designates 3-[2-(2-pyridyl)ethyl]indole (CAS 16571-51-0) as the direct precursor to the exemplified active compound 1-phenylsulfonyl-3-[2-(2-pyridyl)ethyl]indole, a P-glycoprotein function suppressor developed to overcome anticancer drug resistance without hypotensive side effects [1]. The patented synthesis pathway requires reaction of the target compound with phenylsulfonyl chloride at the indole N1 position—a transformation that cannot be executed using unsubstituted indole, 2-substituted pyridyl isomers, or tryptamine analogs lacking the precise 3-(2-(2-pyridyl)ethyl) architecture. The patent documentation confirms the compound is obtained by reacting indole with 2-vinylpyridine, establishing a defined synthetic route with characterized product identity [1].

Anticancer resistance reversal P-glycoprotein inhibition Indole derivatization

Structural Basis for Pyridyl-Indole TLR7/8/9 Inhibitor Development

US Patent 10,660,877 (Bristol-Myers Squibb) discloses a broad series of pyridyl-substituted indole compounds as inhibitors of Toll-like receptor 7, 8, and 9 (TLR7/8/9) signaling, with demonstrated therapeutic relevance for inflammatory and autoimmune diseases [1]. Within this chemical space, 3-(2-(2-pyridyl)ethyl)indole represents the fundamental 3-substituted scaffold from which more elaborate analogs are derived through N1 functionalization and additional ring modifications. The patent explicitly covers compounds where the indole core bears pyridyl substitution, with the exemplified structural permutations including N1-phenylsulfonyl derivatives that originate from the target compound [1][2]. Critically, optimization of the 2-pyridinylindole series led to the identification of potent dual TLR7/TLR8 inhibitors with demonstrated selectivity against TLR9 and other TLR family members [3].

TLR inhibition Autoimmune disease Pyridyl-indole scaffold

Conformational Distinction from 3-(2-(Pyridyl)ethenyl)indole TDO Inhibitors

A comprehensive structure-activity relationship study published in the Journal of Medicinal Chemistry evaluated over 70 derivatives in the 3-(2-(pyridyl)ethenyl)indole series for TDO inhibition, identifying compound 58 as a preclinical candidate with Ki = 5.5 μM, high selectivity, and good oral bioavailability [1]. While 3-(2-(2-pyridyl)ethyl)indole (CAS 16571-51-0) was not among the tested compounds, the SAR rationalization revealed essential features for TDO inhibition, including a dense H-bond network involving His55 and Thr254 residues [1]. The target compound's saturated ethyl linker (−CH₂–CH₂−) differs fundamentally from the unsaturated ethenyl bridge (−CH=CH−) present in the active series, conferring distinct conformational flexibility, electronic conjugation properties, and H-bond acceptor geometries relative to the pyridyl nitrogen [2]. Prior work on conformationally constrained tryptamine analogs demonstrated that the saturated vs. unsaturated nature of the C3 side chain profoundly alters receptor recognition at 5-HT1, 5-HT1A, and 5-HT2 sites [3].

Tryptophan 2,3-dioxygenase Cancer immunotherapy Conformational SAR

Verified Physical Identity: Melting Point and Purity Specifications

The target compound 3-(2-(2-pyridyl)ethyl)indole is characterized by a defined melting point of 118-120 °C, which serves as a primary identity verification parameter distinct from structurally similar analogs . Commercial suppliers provide the compound at purity specifications ranging from 95% (AKSci, Cat. 2425CD) to 98% (Chemsrc-listed suppliers) . Sigma-Aldrich offers the compound under catalog number S641766 (AldrichCPR) with documented linear formula C₁₅H₁₄N₂ and molecular weight 222.29 . Recommended storage conditions include long-term storage in a cool, dry place, with some suppliers specifying −20 °C under dry, light-protected, sealed conditions . The compound is confirmed non-hazardous for DOT/IATA transport purposes .

Quality control Compound authentication Procurement specifications

3-(2-(2-Pyridyl)ethyl)indole: Validated Research and Industrial Application Scenarios


Synthesis of 1-Phenylsulfonyl-3-[2-(2-pyridyl)ethyl]indole for P-Glycoprotein Inhibition Studies

Investigators developing agents to overcome multidrug resistance in cancer therapy should procure CAS 16571-51-0 as the essential starting material for synthesizing 1-phenylsulfonyl-3-[2-(2-pyridyl)ethyl]indole, an exemplified P-glycoprotein function suppressor documented in JP3223193B2. The patent specifies reaction of 3-[2-(2-pyridyl)ethyl]indole with phenylsulfonyl chloride to yield the active N1-sulfonylated derivative, which demonstrated the capacity to suppress P-glycoprotein function without hypotensive side effects [1]. This application scenario requires the precise 3-(2-(2-pyridyl)ethyl) substitution pattern; procurement of alternative indole derivatives will not reproduce the documented chemistry.

SAR Expansion of Pyridyl-Indole TLR7/8/9 Modulators

Medicinal chemistry teams pursuing Toll-like receptor 7, 8, or 9 inhibitors for autoimmune and inflammatory disease indications should utilize 3-(2-(2-pyridyl)ethyl)indole as a core scaffold for systematic structure-activity relationship exploration. US Patent 10,660,877 establishes the pyridyl-substituted indole framework as a validated template for TLR7/8/9 inhibition, with structural optimization of the 2-pyridinylindole series yielding potent dual TLR7/TLR8 inhibitors with nanomolar potency and demonstrated selectivity against TLR9 [2][3]. The parent compound CAS 16571-51-0 provides the fundamental 3-substituted core from which N1-functionalized and ring-modified derivatives can be systematically elaborated.

Conformational Probe for 5-HT Receptor Subtype Selectivity Studies

Neuropharmacology researchers investigating 5-HT1, 5-HT1A, and 5-HT2 receptor recognition should employ 3-(2-(2-pyridyl)ethyl)indole as a flexible-chain tryptamine analog for comparison against conformationally constrained congeners. Taylor et al. (1987) demonstrated that 3-(tetrahydropyridyl)indoles represent the most potent rigid analogs across all three 5-HT recognition sites, whereas flexible-chain analogs exhibit distinct selectivity profiles [4]. The target compound's saturated ethyl linker provides a conformational mobility baseline against which constrained tetrahydropyridyl and unsaturated ethenyl analogs can be systematically compared to define pharmacophoric requirements at 5-HT receptor subtypes [4][5].

Reference Standard for Pyridyl-Indole Chemical Series Authentication

Analytical chemistry and quality control laboratories should procure CAS 16571-51-0 as a characterized reference material for verifying the identity of pyridyl-indole derivatives within compound libraries. The compound's well-defined melting point (118-120 °C), established molecular weight (222.29), and documented physicochemical properties (predicted density 1.178 ± 0.06 g/cm³) provide multiple orthogonal authentication parameters . Commercial availability from multiple reputable vendors with purity specifications ranging from 95-98% enables reliable sourcing for use as an HPLC or LC-MS reference standard in quality control workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-(2-Pyridyl)ethyl)indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.